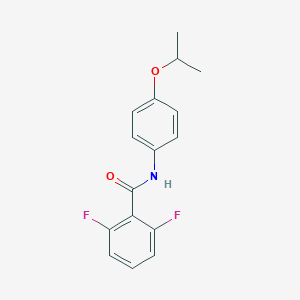![molecular formula C17H17NO4 B267041 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid, also known as Mecarbinate, is a chemical compound that has been extensively studied in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.
Mécanisme D'action
2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain and inflammation. By inhibiting COX, 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid reduces the production of prostaglandins, which results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid has been shown to have anti-inflammatory, analgesic, and anti-ulcer properties. It has been shown to reduce pain and inflammation in animal models of arthritis and colitis. 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid has also been shown to protect the gastric mucosa from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid is also relatively easy to synthesize and purify. One limitation of using 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid in lab experiments is that it is a relatively new drug and its long-term effects are not yet well understood.
Orientations Futures
There are several future directions for the study of 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid. One direction is to investigate its potential use in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Another direction is to investigate its potential use in combination therapy with other drugs such as proton pump inhibitors for the treatment of gastric ulcers. Additionally, the development of new analogs of 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid with improved pharmacological properties is an area of active research.
Méthodes De Synthèse
2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid can be synthesized by reacting 3-(1-Methylethoxy)aniline with 2-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. 2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid has also been shown to have a protective effect on the gastric mucosa, which makes it a promising candidate for the treatment of gastric ulcers.
Propriétés
Nom du produit |
2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
2-[(3-propan-2-yloxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11(2)22-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h3-11H,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
KYJJIYQTBSEESE-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)


![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)




![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)

![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)